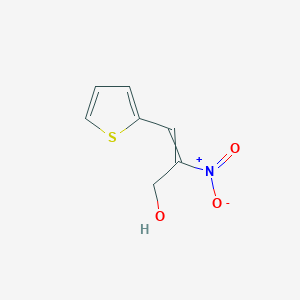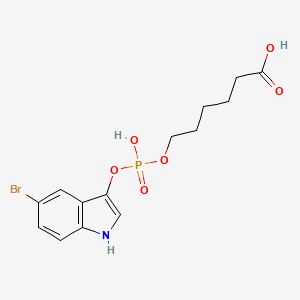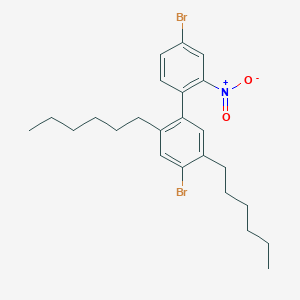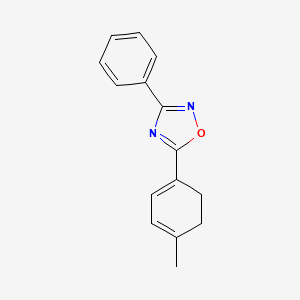![molecular formula C19H20N4O3 B14202918 4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro- CAS No. 834881-82-2](/img/structure/B14202918.png)
4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a diethylamino group, a nitro group, and a quinazolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The diethylamino group is introduced via amination reactions, often using diethylamine and suitable catalysts.
Cyclization: The formation of the quinazolinone core is achieved through cyclization reactions, which may involve the use of formamide or other suitable reagents.
Industrial Production Methods
In an industrial setting, the production of 3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, using oxidizing agents like potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Substitution: Introduction of various substituents such as halogens, alkyl groups, or other functional groups.
科学的研究の応用
3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can facilitate binding to active sites, while the nitro group may participate in redox reactions. The quinazolinone core provides structural stability and contributes to the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
3-(Diethylamino)phenol: Shares the diethylamino group but lacks the quinazolinone core.
2-Methyl-6-nitroquinazolin-4(3H)-one: Similar quinazolinone structure but without the diethylamino group.
4-Nitroquinazoline: Contains the nitro group and quinazoline core but lacks the diethylamino and methyl groups.
Uniqueness
3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one is unique due to the combination of its functional groups and the quinazolinone core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
834881-82-2 |
|---|---|
分子式 |
C19H20N4O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
3-[3-(diethylamino)phenyl]-2-methyl-6-nitroquinazolin-4-one |
InChI |
InChI=1S/C19H20N4O3/c1-4-21(5-2)14-7-6-8-15(11-14)22-13(3)20-18-10-9-16(23(25)26)12-17(18)19(22)24/h6-12H,4-5H2,1-3H3 |
InChIキー |
UQSONFQAXMGQIO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=CC(=C1)N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)

![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone](/img/structure/B14202852.png)

![Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-](/img/structure/B14202863.png)
phosphane}](/img/structure/B14202873.png)
![Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate](/img/structure/B14202887.png)




